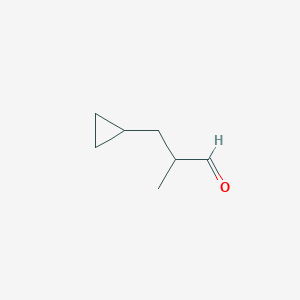

3-cyclopropyl-2-methylpropanal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropyl-2-methylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-6(5-8)4-7-2-3-7/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOQCSSAEKDLHCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Cyclopropyl 2 Methylpropanal and Analogous Cyclopropyl Aldehydes

Direct Synthesis Approaches for 3-Cyclopropyl-2-methylpropanal

Direct and efficient synthesis of this compound is crucial for its potential applications. While specific literature detailing a dedicated synthetic pathway for this exact molecule is limited, general methodologies for the construction of substituted cyclopropyl (B3062369) aldehydes can be adapted.

Specific Synthetic Pathways to this compound (if identified)

Currently, a specific, well-documented synthetic pathway exclusively for this compound is not prominently available in peer-reviewed literature. However, its synthesis can be envisioned through the adaptation of established methods for constructing α-alkylated cyclopropyl aldehydes. One plausible approach involves the conjugate addition of a methyl group equivalent to a cyclopropyl-substituted α,β-unsaturated aldehyde, followed by reduction. Another potential route could involve the cyclopropanation of an appropriate unsaturated precursor.

Multi-step Convergent and Divergent Synthesis Strategies

Multi-step syntheses provide a flexible approach to this compound and its analogs, allowing for the strategic introduction of substituents and control of stereochemistry. vapourtec.com

Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a convergent approach could involve the synthesis of a cyclopropylmethyl fragment and a propanal-derived fragment, followed by their coupling. For instance, a Grignard reagent derived from cyclopropylmethyl bromide could be reacted with a suitable α-methyl acrolein derivative.

Divergent Synthesis: In a divergent approach, a common intermediate is used to generate a library of structurally related compounds. A key intermediate for the synthesis of various cyclopropyl aldehydes could be a cyclopropanecarboxaldehyde. This intermediate can then undergo various transformations, such as α-alkylation, to introduce diversity. For example, the enolate of cyclopropanecarboxaldehyde could be alkylated with a methylating agent to furnish this compound. This strategy allows for the efficient production of a range of analogous compounds for structure-activity relationship studies.

Stereoselective Synthesis of Chiral Cyclopropyl Aldehydes

The presence of a stereocenter at the α-position to the aldehyde group in this compound necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure forms. The following sections detail various advanced methodologies for the asymmetric synthesis of chiral cyclopropyl aldehydes.

Asymmetric Alkylation and Aldol (B89426) Methodologies

Asymmetric alkylation of enolates is a powerful tool for the enantioselective synthesis of α-substituted carbonyl compounds. uwo.canih.gov While direct asymmetric alkylation of aldehydes can be challenging, the use of chiral auxiliaries or organocatalysis can provide high levels of stereocontrol. For the synthesis of chiral this compound, the enolate of a cyclopropyl-containing aldehyde could be alkylated using a chiral auxiliary-based approach.

Asymmetric Aldol Reactions: Aldol reactions provide a convergent route to β-hydroxy carbonyl compounds, which can be further manipulated to yield chiral cyclopropyl aldehydes. youtube.comyoutube.com A diastereoselective aldol reaction between an enolate derived from a cyclopropyl ketone and a chiral aldehyde, or vice versa, can establish the desired stereochemistry. Subsequent functional group transformations can then lead to the target aldehyde. For instance, a diastereoselective aldol reaction of a cyclopropylmethyl ketone with a chiral glyoxylate derivative, followed by oxidative cleavage, could yield the desired α-chiral cyclopropyl aldehyde. nih.gov

| Reaction Type | Reactants | Chiral Control | Key Features |

| Asymmetric Alkylation | Cyclopropyl aldehyde enolate, Methylating agent | Chiral Auxiliary | High diastereoselectivity |

| Diastereoselective Aldol | Cyclopropyl ketone enolate, Chiral aldehyde | Substrate Control | Formation of β-hydroxy ketone intermediate |

Enantio- and Diastereoselective Cyclopropanation Approaches

The direct formation of the cyclopropane (B1198618) ring with control over the stereochemistry is a highly efficient strategy for synthesizing chiral cyclopropyl aldehydes. organic-chemistry.org

Enantioselective Cyclopropanation: This approach involves the reaction of an alkene with a carbene or carbenoid species in the presence of a chiral catalyst. For synthesizing a precursor to this compound, an appropriate α,β-unsaturated aldehyde could be subjected to enantioselective cyclopropanation.

Diastereoselective Cyclopropanation: When the substrate already contains a chiral center, the existing stereochemistry can direct the approach of the cyclopropanating agent, leading to a diastereoselective reaction. For example, the cyclopropanation of a chiral α,β-unsaturated aldehyde derived from a chiral pool starting material can proceed with high diastereoselectivity.

| Cyclopropanation Method | Substrate | Reagent | Catalyst/Control | Stereochemical Outcome |

| Enantioselective | α,β-Unsaturated Aldehyde | Diazoacetate derivative | Chiral Rhodium or Copper Catalyst | High enantioselectivity |

| Diastereoselective | Chiral α,β-Unsaturated Aldehyde | Simmons-Smith Reagent | Substrate's chiral auxiliary | High diastereoselectivity |

Chiral Auxiliary and Organocatalytic Strategies

Chiral Auxiliary Strategies: Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they are removed. nih.gov In the synthesis of chiral cyclopropyl aldehydes, a chiral auxiliary can be attached to the aldehyde precursor to control the stereochemistry of a subsequent cyclopropanation or alkylation step. For example, an α,β-unsaturated aldehyde can be condensed with a chiral amino alcohol to form a chiral imine, which then undergoes diastereoselective cyclopropanation. Hydrolysis of the resulting cyclopropyl imine would then afford the chiral cyclopropyl aldehyde. rsc.org

A notable strategy combines an aldol reaction with a directed cyclopropanation and a retro-aldol cleavage. rsc.org An initial aldol reaction using a chiral auxiliary establishes a temporary stereocenter, which then directs a subsequent diastereoselective cyclopropanation. Finally, a retro-aldol reaction removes the auxiliary and the temporary stereocenter, yielding the enantiopure cyclopropane carboxaldehyde. rsc.org

Organocatalytic Strategies: Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. nih.gov Chiral secondary amines can activate α,β-unsaturated aldehydes towards nucleophilic attack through the formation of a chiral iminium ion. This strategy has been successfully applied to the enantioselective synthesis of cyclopropanes. unl.ptorganic-chemistry.orgacs.org

An organocatalytic cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether, provides access to highly functionalized chiral cyclopropanes with excellent enantio- and diastereoselectivities. unl.ptorganic-chemistry.orgacs.org This methodology can be adapted for the synthesis of precursors to chiral cyclopropyl aldehydes. unl.ptorganic-chemistry.orgacs.org

| Strategy | Catalyst/Auxiliary | Key Intermediate | Advantages |

| Chiral Auxiliary | Evans Oxazolidinone | Chiral Imide | High stereocontrol, predictable outcome |

| Organocatalysis | Chiral Secondary Amine (e.g., Prolinol derivative) | Chiral Iminium Ion | Metal-free, mild reaction conditions |

Tandem Reaction Sequences for Cyclopropyl Alcohol and Aldehyde Synthesis

Tandem, or cascade, reactions offer a powerful approach to molecular synthesis by forming multiple chemical bonds in a single, uninterrupted sequence without isolating intermediates. princeton.edursc.org This strategy enhances efficiency by reducing the number of purification steps, saving reagents, and minimizing waste.

A notable tandem approach for generating highly functionalized cyclopropanes involves the enantioselective generation of allylic zinc alkoxide intermediates, followed by a diastereoselective cyclopropanation. organic-chemistry.org This one-pot procedure can form up to three carbon-carbon bonds with high levels of stereocontrol. The sequence is initiated by the asymmetric addition of an alkylzinc reagent to an enal, which establishes a key stereocenter. The resulting zinc alkoxide intermediate then directs the subsequent diastereoselective cyclopropanation using a zinc carbenoid, typically generated from diiodomethane or iodoform. organic-chemistry.orgorganic-chemistry.org This method circumvents the need to prepare and isolate enantioenriched allylic alcohols, providing streamlined access to complex cyclopropyl alcohols, which are immediate precursors to the target aldehydes. organic-chemistry.org

Key Features of the Tandem Synthesis of Cyclopropyl Alcohols:

| Step | Description | Reagents | Key Outcome |

|---|---|---|---|

| 1 | Asymmetric addition to enal | Alkylzinc | Forms an allylic zinc alkoxide with high enantioselectivity. organic-chemistry.org |

| 2 | Diastereoselective Cyclopropanation | Diiodomethane or Iodoform | Generates the cyclopropyl or iodocyclopropyl alcohol with high diastereoselectivity. organic-chemistry.org |

This tandem methodology has proven effective for creating cyclopropyl alcohols with up to four contiguous stereocenters, demonstrating high yields and excellent enantioselectivities. organic-chemistry.org

Cyclopropyl Aldehyde Formation via Ring Manipulation

An alternative to building the cyclopropane ring from acyclic precursors is to manipulate existing ring systems, such as through the ring contraction of cyclobutanone derivatives.

A highly effective method for synthesizing cyclopropyl aldehydes involves the acid-catalyzed ring contraction of 2-hydroxycyclobutanones (HCBs). This process is initiated by the nucleophilic attack of a thiol, such as an alkyl- or arylthiol, on the HCB substrate. mdpi.com The reaction proceeds through a C4-to-C3 ring contraction, yielding functionalized cyclopropyl aldehydes or ketones in high chemical yields. mdpi.com This protocol exhibits good tolerance for various functional groups and has demonstrated significant potential for scale-up. mdpi.com The use of an acid catalyst is crucial for facilitating the rearrangement.

The most common and versatile method for synthesizing cyclopropane rings is the direct cyclopropanation of an alkene double bond. libretexts.org This transformation is typically achieved through the reaction of an alkene with a carbene or a carbenoid species. libretexts.org

One of the most well-known methods is the Simmons-Smith reaction , which utilizes an organozinc carbenoid, typically formed from diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu). libretexts.orgyoutube.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, a cis-alkene will yield a cis-substituted cyclopropane. libretexts.org

Other methodologies include transition-metal-catalyzed reactions. Chiral rhodium complexes, for instance, can catalyze the enantioselective cyclopropanation of β,γ-unsaturated ketoesters with sulfoxonium ylides, providing optically pure trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org

Organometallic intermediates play a crucial role in modern synthetic chemistry, enabling unique and highly selective transformations. While siloxycyclopropanes have been established as reliable precursors to metal homoenolates, unprotected cyclopropanols are also emerging as attractive alternatives for generating these intermediates catalytically. researchgate.net

In the context of cyclopropane synthesis, organometallic reagents can be used to construct the ring or to functionalize it. For instance, 1-alkenyl-1,1-borozinc heterobimetallic intermediates can react with aldehydes, and a subsequent in situ cyclopropanation generates cyclopropyl carbinols bearing a boronate group. organic-chemistry.org These versatile intermediates can then be oxidized to provide α-hydroxycyclopropyl carbinols, which serve as precursors for substituted cyclobutanones via rearrangement. organic-chemistry.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Stille reaction (utilizing organostannanes), Negishi (organozinc), and Sonogashira (terminal alkynes), provide powerful tools for attaching various substituents to a pre-formed cyclopropane ring, allowing for the synthesis of highly decorated analogues. mdpi.com

Scalable Synthetic Protocols and Continuous Flow Methodologies

The transition from laboratory-scale synthesis to industrial production requires robust, scalable, and efficient protocols. Continuous flow chemistry has emerged as a powerful technology to meet these demands, offering advantages in safety, efficiency, and scalability. rsc.orgrsc.org

A continuous-flow synthesis for cyclopropyl carbaldehydes and ketones has been successfully developed, building upon the nucleophilic-acid-catalyzed ring contraction of 2-hydroxycyclobutanones. mdpi.comnih.gov In this setup, a solution of the 2-hydroxycyclobutanone and an aromatic thiol is passed through a heated column packed with a solid-supported acid catalyst, such as Amberlyst-35 resin. mdpi.comnih.gov This method allows for the multigram, scalable synthesis of the desired cyclopropyl products under mild conditions. The catalyst is reusable, adding to the process's efficiency and environmental friendliness ("green chemistry"). mdpi.comnih.gov

Parameters of Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyls:

| Parameter | Details | Source |

|---|---|---|

| Starting Materials | 2-Hydroxycyclobutanones, Aryl thiols | mdpi.comnih.gov |

| Catalyst | Amberlyst-35 (reusable solid acid) | nih.gov |

| System | Packed bed reactor (steel column) | nih.gov |

| Outcome | Multigram, scalable synthesis of cyclopropyl aldehydes and ketones | mdpi.comnih.gov |

| Yields | Good to excellent | mdpi.com |

This methodology highlights a practical and efficient route for the large-scale production of valuable cyclopropyl building blocks, demonstrating the successful application of modern synthetic technologies to complex chemical challenges. nih.gov

Mechanistic Investigations and Reactivity Profiles of 3 Cyclopropyl 2 Methylpropanal

Fundamental Aldehyde Reactivity in Branched Systems

The reactivity of 3-cyclopropyl-2-methylpropanal is primarily dictated by the electrophilic nature of its carbonyl carbon, a characteristic feature of aldehydes. libretexts.org The presence of an α-methyl group and a β-cyclopropyl group introduces specific steric and electronic modifications to its reactivity profile compared to simpler, linear aldehydes. Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to reduced steric hindrance and greater polarization of the carbonyl group. youtube.commasterorganicchemistry.com

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of aldehydes. youtube.comuwindsor.ca An electron-rich nucleophile attacks the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. youtube.com This process changes the hybridization of the carbonyl carbon from sp² to sp³. uwindsor.ca Subsequent protonation of the alkoxide yields an alcohol. youtube.com

The general mechanism proceeds in two steps:

Nucleophilic Attack: The nucleophile adds to the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group. The electrons from the π-bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate. researchgate.net

Protonation: The negatively charged oxygen atom of the intermediate is protonated by a protic solvent or a weak acid, resulting in the final alcohol product. researchgate.net

For this compound, the rate and outcome of this reaction are influenced by the steric bulk of the α-methyl group and the incoming nucleophile. Aldehydes are typically more reactive than ketones because they have only one bulky substituent attached to the carbonyl carbon, making the electrophilic carbon more accessible to nucleophilic attack. masterorganicchemistry.com

α-Deprotonation and Enolate Chemistry

The hydrogen atom on the carbon adjacent to the carbonyl group (the α-carbon) in this compound is acidic, with a pKa typically around 19-20. researchgate.net Treatment with a suitable base can remove this proton to form a resonance-stabilized enolate anion. researchgate.netbham.ac.uk The negative charge in the enolate is delocalized between the α-carbon and the oxygen atom, making it a potent nucleophile. bham.ac.ukmasterorganicchemistry.com

The formation of the enolate is a reversible process, and the choice of base and reaction conditions is critical. bham.ac.uk Strong, sterically hindered bases like lithium diisopropylamide (LDA) tend to favor the formation of the kinetic enolate by removing the most accessible proton, while weaker bases under thermodynamic control may favor the more substituted, stable enolate. nih.govbeilstein-journals.org However, in the case of this compound, there is only one α-proton, so regioselectivity is not a concern. The resulting enolate can then react with various electrophiles (e.g., alkyl halides, other carbonyl compounds in aldol (B89426) reactions), forming a new carbon-carbon bond at the α-position. beilstein-journals.orgbham.ac.uk

Oxidation and Reduction Pathways

Aldehydes are readily oxidized to form carboxylic acids. wikipedia.org This susceptibility to oxidation is a key difference between aldehydes and ketones, which are generally resistant to oxidation except under harsh conditions. uvic.ca The presence of a hydrogen atom on the carbonyl carbon allows oxidizing agents like chromium-based reagents (e.g., CrO₃ in acid) or Tollens' reagent (Ag₂O in aqueous ammonia) to effect this transformation. beilstein-journals.orguvic.ca The oxidation of this compound would yield 3-cyclopropyl-2-methylpropanoic acid. Under certain oxidative conditions involving radical pathways, the cyclopropane (B1198618) ring itself can undergo ring-opening reactions, although this typically requires specific reagents and conditions not common for simple aldehyde oxidation. libretexts.org

Conversely, aldehydes can be easily reduced to primary alcohols. beilstein-journals.orgwikipedia.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). beilstein-journals.org The reaction proceeds via nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. youtube.com For this compound, reduction yields the primary alcohol, 3-cyclopropyl-2-methylpropan-1-ol.

Stereochemical Control in Reactions of Chiral Aldehydes

Since this compound possesses a chiral center at the C-2 position (the α-carbon), nucleophilic addition to the carbonyl group creates a new stereocenter. This results in the formation of diastereomeric products. ic.ac.uk The stereochemical outcome of such reactions is not random but is directed by the existing chiral center, a phenomenon known as asymmetric induction. wikipedia.org Several models have been developed to predict the predominant diastereomer formed.

Diastereofacial Selectivity Models (Cram, Anti-Cram, Chelation, Dipolar)

The facial selectivity of nucleophilic attack on α-chiral aldehydes can be predicted using established stereochemical models.

Cram's Rule and the Felkin-Anh Model: The Felkin-Anh model is a widely accepted refinement of Cram's original rule for predicting the stereochemistry of nucleophilic additions to chiral carbonyls. researchgate.netic.ac.uk The model posits that the largest group (L) on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the large group, passing over the smallest substituent (S). organic-chemistry.orgnih.gov

For this compound, the substituents on the α-carbon are methyl (M), cyclopropylmethyl (L, assuming it is sterically larger than methyl), and hydrogen (S). According to the Felkin-Anh model, the cyclopropylmethyl group would be positioned anti-periplanar to the incoming nucleophile, leading to a predictable diastereomeric outcome.

Polar Felkin-Anh Model: When an electronegative atom is present on the α-carbon, the Felkin-Anh model is modified. This "polar" model places the electronegative group in the position of the "large" group, not due to sterics, but because of stabilizing hyperconjugative interactions between the C-X σ* antibonding orbital and the forming bond. wikipedia.orgacs.org This is not directly applicable to this compound, which lacks such a substituent.

Chelation (Cram-Chelate) Model: If the α-carbon bears a substituent capable of chelating with a Lewis acidic metal center (e.g., -OR, -NR₂), the conformation of the aldehyde is locked into a rigid cyclic structure with the metal. organic-chemistry.orgresearchgate.net This forces the nucleophile to attack from the less hindered face of this chelated complex, often leading to a product with stereochemistry opposite to that predicted by the Felkin-Anh model (an "anti-Cram" product). nih.gov For chelation to occur, both a Lewis basic heteroatom on the α-carbon and a suitable Lewis acidic metal (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) are required. nih.govresearchgate.net Since this compound lacks a chelating group at the α-position, this model is generally not applicable unless the cyclopropyl (B3062369) group itself engages in unusual coordination.

Dipolar Model: This model is considered for aldehydes with polar bonds, where dipole-dipole interactions influence the preferred transition state conformation. The model suggests that the polar substituent on a β-stereocenter orients itself anti to the carbonyl group to minimize dipole interactions, thereby influencing the trajectory of nucleophilic attack. wikipedia.org

Asymmetric Induction in Carbonyl Additions

Asymmetric induction is the process by which a chiral center in a molecule influences the creation of a new stereocenter, leading to an unequal formation of diastereomers. wikipedia.org In the case of nucleophilic addition to (R)- or (S)-3-cyclopropyl-2-methylpropanal, the pre-existing stereocenter at C-2 dictates the facial selectivity of the attack on the prochiral carbonyl carbon.

The degree of diastereoselectivity is dependent on several factors, including the steric bulk of the substituents on the α-carbon, the size of the incoming nucleophile, and the reaction conditions (temperature, solvent, and Lewis acids). For instance, the addition of organometallic reagents to α-branched chiral aldehydes often shows high levels of diastereoselectivity that can be rationalized by the Felkin-Anh model.

The table below illustrates the predicted diastereomeric ratios for the addition of various nucleophiles to a generic α-branched chiral aldehyde, analogous to this compound, based on the Felkin-Anh model versus a chelation-control model.

| Aldehyde Substrate | Nucleophile (Reagent) | Conditions | Controlling Model | Predicted Major Diastereomer | Predicted Diastereomeric Ratio (Major:Minor) |

| α-Alkyl Aldehyde | MeLi | Non-chelating (e.g., Et₂O) | Felkin-Anh | syn | 85:15 |

| α-Alkyl Aldehyde | n-BuLi | Non-chelating (e.g., Et₂O) | Felkin-Anh | syn | 90:10 |

| α-Alkoxy Aldehyde | MeMgBr | Chelating (e.g., THF) | Chelation | anti | 95:5 |

| α-Alkoxy Aldehyde | MeTiCl₃ | Chelating (e.g., CH₂Cl₂) | Chelation | anti | >98:2 |

| α-Alkoxy Aldehyde | MeLi | Non-chelating (e.g., Et₂O) | Felkin-Anh | syn | 80:20 |

Data is illustrative and based on typical selectivities observed for analogous systems as reported in general organic chemistry literature.

This predictive power is crucial in synthetic chemistry for designing reaction sequences that yield a desired stereoisomer with high purity.

Double Stereo-differentiation and Mutual Kinetic Resolutionresearchgate.net

The stereochemical complexity of this compound, which possesses a chiral center at the C2 position, makes it an interesting substrate for reactions involving other chiral molecules. The principles of double stereo-differentiation and mutual kinetic resolution are central to understanding the outcomes of such reactions.

Double stereo-differentiation arises when a chiral reactant or catalyst interacts with a racemic or enantiomerically enriched substrate that also possesses chirality. In the context of this compound, reacting its racemic mixture with an enantiopure reagent can lead to the formation of diastereomeric transition states. These diastereomeric pathways have different activation energies, resulting in one diastereomeric product being formed in excess. The rigidity and specific conformation conferred by the cyclopropyl group can enhance the facial selectivity of nucleophilic attack on the aldehyde, leading to high levels of diastereoselectivity in addition reactions. nih.gov

Mutual kinetic resolution is a phenomenon observed when both the substrate and the reagent are racemic mixtures. The (R)-enantiomer of the substrate may react faster with the (S)-enantiomer of the reagent, while the (S)-enantiomer of the substrate reacts more rapidly with the (R)-enantiomer of the reagent (or vice-versa). This selective reactivity allows for the separation of enantiomers. For β-branched aldehydes like this compound, peptide-catalyzed conjugate additions have been shown to be effective for kinetic resolution. ethz.ch The catalyst forms diastereomeric enamine intermediates that react at different rates, leading to the enrichment of one enantiomer of the aldehyde and the formation of a highly enantioenriched product. ethz.ch

While specific quantitative data for the mutual kinetic resolution of this compound is not extensively documented in readily available literature, the general principles have been successfully applied to similar systems, such as 1-(1-alkynyl)cyclopropyl ketones, achieving high selectivity factors. nih.govrsc.org

Table 1: Illustrative Data on Kinetic Resolution of Related Aldehydes

| Catalyst/Reagent | Substrate Type | Product Type | Enantiomeric Excess (ee %) | Selectivity Factor (s) |

| Peptide Catalyst | Racemic β-Branched Aldehyde | γ-Nitroaldehyde | >95% for product | High |

| Chiral Gold Complex | Racemic Cyclopropyl Ketone | Eight-membered heterocycle | Up to 99% for recovered ketone | Up to 747 |

Note: This table presents generalized data for compound classes similar to this compound to illustrate the potential of these methods.

Cyclopropane Ring Reactivity and Transformations

The high strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) makes it susceptible to a variety of ring-opening and rearrangement reactions, behaving in some respects like a carbon-carbon double bond.

The presence of the aldehyde group in this compound activates the adjacent cyclopropane ring. Under acidic conditions or in the presence of a Lewis acid, the aldehyde's carbonyl oxygen can be protonated or coordinated, which facilitates the cleavage of a distal cyclopropane bond. This process can generate a homoenolate equivalent or a carbocationic intermediate, which can then be trapped by nucleophiles.

Organocatalysis, particularly through the formation of iminium and enamine intermediates, provides a powerful method for the controlled ring-opening of cyclopropyl aldehydes. For instance, the reaction of meso-cyclopropyl carbaldehydes with sulfenyl chlorides in the presence of a chiral imidazolidinone catalyst leads to a ring-opening 1,3-chlorosulfenation. researchgate.net This transformation proceeds via an iminium ion, which is attacked by the chloride, followed by the formation of an enamine that reacts with the electrophilic sulfur species, ultimately yielding a 1,3-bisfunctionalized product with high regio-, diastereo-, and enantioselectivity. researchgate.net

The dual functionality of molecules like this compound allows for intramolecular reactions, or annulations, where both the cyclopropane and aldehyde groups participate in ring formation. These transformations often proceed through intermediates generated by the initial ring-opening of the cyclopropane. For example, a Lewis acid-promoted activation of the aldehyde could initiate a ring-opening to form a zwitterionic intermediate. The resulting nucleophilic carbon center can then attack the electrophilic carbonyl carbon (or a derivative), leading to the formation of a new, larger ring system, such as a cyclopentane. Such stereocontrolled cycloadditions are valuable for constructing densely substituted ring systems.

The cyclopropylmethyl moiety is known for its rapid rearrangement when a radical or carbocation is formed on the adjacent methylene (B1212753) carbon. The cyclopropylmethyl radical undergoes an extremely fast ring-opening reaction to form the 3-butenyl radical. This high rate of rearrangement serves as a radical "clock."

In the case of this compound, if a radical were generated at the aldehyde carbon (for instance, through decarbonylation) or at the α-carbon, subsequent rearrangements involving the cyclopropane ring could occur. Similarly, the generation of a carbene at the aldehyde position could lead to intramolecular C-H insertion or cyclopropanation reactions if other reactive sites are available. The inherent strain of the cyclopropane ring significantly influences the stability and reaction pathways of these highly reactive intermediates.

Advanced Catalytic Systems for Aldehyde Transformations

Modern catalysis offers sophisticated tools for the selective transformation of aldehydes, moving beyond classical carbonyl chemistry.

Transition metal catalysis has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. For this compound, the aldehyde group can act as a directing group, positioning a metal catalyst in proximity to specific C-H bonds, thereby enabling their selective cleavage and subsequent functionalization.

For example, a rhodium or palladium catalyst could coordinate to the aldehyde and facilitate the ortho-C-H activation of an aromatic ring if one were present, or more relevantly here, the activation of the β- or γ-C-H bonds on the alkyl chain. The activation of the C-H bond on the cyclopropane ring itself is also a possibility, leading to novel transformations. This approach allows for the construction of complex molecular architectures from simple precursors by forming new C-C or C-heteroatom bonds at previously unreactive positions. While specific examples for this compound are not widespread, the principles of aldehyde-directed C-H functionalization are well-established and represent a promising avenue for the derivatization of this compound.

Table 2: Potential C-H Functionalization Reactions

| Catalyst System | Directing Group | C-H Bond Targeted | Potential Transformation |

| Rh(III) or Pd(II) | Aldehyde | β-C-H (methyl group) | Alkenylation, Arylation |

| Rh(III) or Pd(II) | Aldehyde | γ-C-H (cyclopropyl) | Arylation, Acetoxylation |

| Ru(II) | Aldehyde | Remote C-H | Alkylation |

Note: This table is illustrative and shows potential applications of established C-H activation methods to the target molecule.

Theoretical and Computational Chemistry Studies of 3 Cyclopropyl 2 Methylpropanal

Electronic Structure and Bonding Analysis

The electronic structure of 3-cyclopropyl-2-methylpropanal is dictated by the interplay between its constituent functional groups: the cyclopropyl (B3062369) ring, the alkyl backbone, and the propanal moiety. The cyclopropane (B1198618) ring possesses a unique electronic nature due to significant angle strain, with C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons. maricopa.edu This strain results in "bent" or "banana" bonds, where the electron density is concentrated outside the internuclear axis. maricopa.edu Consequently, the cyclopropyl group has orbitals with significant p-character that can interact with adjacent π-systems, acting as a conjugating group. nih.gov

The aldehyde group features a polarized carbon-oxygen double bond (C=O), with the carbon atom being electrophilic and the oxygen atom being nucleophilic. wikipedia.org The interaction between the electron-donating cyclopropyl ring and the electron-accepting carbonyl group is a key feature of the molecule's electronic landscape. This conjugation can lead to a degree of electron delocalization, influencing bond lengths, charge distribution, and reactivity. nih.gov

Computational analysis, typically using methods like Natural Bond Orbital (NBO) analysis, can quantify these characteristics. NBO analysis provides a picture of the localized bonds and lone pairs, revealing details about hybridization and hyperconjugative interactions. For this compound, such analysis would likely show stabilization through hyperconjugation between the C-C bonds of the cyclopropyl ring and the σ* orbitals of the adjacent alkyl chain, as well as between the C-H bonds and the π* orbital of the carbonyl group.

Conformational Landscape and Energetics

The flexibility of this compound arises from rotation around its single bonds, leading to various spatial arrangements known as conformations. chemistrysteps.com Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion. dspmuranchi.ac.in The relative stability of these conformers is governed by a balance of steric hindrance, torsional strain, and electronic interactions. chemistrysteps.comdspmuranchi.ac.in

Key rotational degrees of freedom include the bond between the cyclopropyl ring and the methylene (B1212753) group, the C-C bonds of the propyl chain, and the bond adjacent to the carbonyl group. The rotation around the bond connecting the alkyl chain to the carbonyl carbon is particularly significant. Analogous to other cyclopropyl carbonyl compounds, this compound is expected to have two principal planar conformers: s-cis and s-trans (or syn-periplanar and anti-periplanar), where the cyclopropyl group is eclipsed or anti-periplanar to the carbonyl oxygen, respectively. aip.org Studies on related molecules like cyclopropylcarbonyl chloride have shown that these conformers can have different relative stabilities in various phases. aip.org

Computational geometry optimization can be used to locate these stable conformers and calculate their relative energies. The resulting data can be used to construct a potential energy surface and determine the most populated conformations at a given temperature.

| Conformer | Dihedral Angle (Cring-C-C=O) | Predicted Relative Energy (kcal/mol) | Key Steric Interactions |

|---|---|---|---|

| s-cis (syn-periplanar) | ~0° | 0.00 (most stable) | Minimal steric clash between cyclopropyl and oxygen. |

| s-trans (anti-periplanar) | ~180° | 1.5 - 3.0 | Potential steric interaction between cyclopropyl ring and methyl group. |

| gauche | ~60° | > 4.0 (transition state) | Significant torsional and steric strain. |

Prediction and Interpretation of Spectroscopic Properties (e.g., Vibronic Spectra)

Computational chemistry is a powerful tool for predicting and interpreting various types of molecular spectra.

Vibrational (IR) Spectroscopy: Density Functional Theory (DFT) calculations can accurately predict the vibrational frequencies of molecules. For this compound, the most characteristic feature in its IR spectrum would be a strong absorption band near 1700 cm⁻¹ corresponding to the C=O stretching vibration. wikipedia.org Calculations can also help assign the complex fingerprint region, which contains vibrations associated with the cyclopropyl ring and the alkyl framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the reliable prediction of ¹H and ¹³C NMR chemical shifts. nih.gov The spectrum of this compound would show a distinctive signal for the aldehydic proton (formyl group) at a downfield chemical shift (typically δ 9.5-10). wikipedia.org The protons on the cyclopropyl ring would appear in the upfield region, with complex splitting patterns due to their unique chemical environment.

Electronic (UV-Vis) and Vibronic Spectra: The UV-Vis spectrum of an aldehyde is characterized by a weak n→π* transition at longer wavelengths and a strong π→π* transition at shorter wavelengths. The n→π* transition is formally forbidden by symmetry rules but becomes weakly allowed through a phenomenon known as vibronic coupling. youtube.com Vibronic coupling is the interaction between electronic motion and nuclear vibrations, which can break the molecular symmetry and allow otherwise forbidden transitions to occur. youtube.comwikipedia.org Advanced computational methods can model these couplings to predict the intensity and vibrational fine structure (vibronic spectrum) of such electronic transitions. chemrxiv.org

Computational Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of this compound is crucial for predicting its chemical behavior. Computational methods allow for the exploration of potential energy surfaces for various reactions, identifying transition states and intermediates. amacad.org

Two primary reactive sites exist in the molecule: the aldehyde group and the cyclopropyl ring.

Reactions at the Aldehyde: The electrophilic carbonyl carbon is susceptible to nucleophilic attack. Computational studies can model reactions like cyanohydrin formation or acetalization, determining the activation energies and reaction thermodynamics. wikipedia.orgethernet.edu.et For instance, the mechanism of proline-catalyzed aldol (B89426) reactions involving aldehydes has been successfully investigated using DFT. anu.edu.au

Reactions of the Cyclopropyl Ring: The strained cyclopropyl ring can undergo ring-opening reactions, often via radical intermediates. beilstein-journals.org For example, a computational study could elucidate the mechanism of a radical addition to the aldehyde, which might be followed by a rapid ring-opening of the cyclopropylcarbinyl radical to form a homoallyl radical. acs.org DFT calculations are well-suited to map out the pathways for such radical "clock" reactions, providing insights into their kinetics and selectivity. nih.govacs.org

Molecular Dynamics and Docking Simulations for Interaction Analysis

As a molecule with potential applications in the flavor and fragrance industry, understanding the non-covalent interactions of this compound with biological receptors is of great interest. Molecular dynamics (MD) and molecular docking are the primary computational tools for this purpose. acs.org

Molecular Docking: This technique predicts the preferred binding orientation of a small molecule (ligand) to a larger receptor, typically a protein. semanticscholar.org If the structure of a relevant olfactory receptor were known, docking simulations could predict how this compound fits into its binding pocket. The simulation provides a "binding score," which estimates the binding affinity, and reveals key interactions (e.g., hydrogen bonds, van der Waals forces) between the molecule and amino acid residues. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of molecular interactions over time. acs.org After docking this compound into a receptor, an MD simulation can be run to assess the stability of the binding pose and explore the conformational changes in both the ligand and the protein upon binding. nih.gov This method offers a more realistic view of the interaction in a simulated physiological environment, accounting for the flexibility of the system and the presence of solvent.

Application of Advanced Quantum Chemical Methodologies (e.g., Density Functional Theory, CASPT2)

The accuracy of computational studies heavily relies on the chosen theoretical methodology.

Density Functional Theory (DFT): DFT is a widely used and versatile quantum chemical method that provides a good balance between accuracy and computational cost. acs.org It is the workhorse for many of the applications described above, including geometry optimization, conformational analysis, calculation of vibrational frequencies, prediction of NMR chemical shifts, and elucidation of reaction mechanisms for ground-state chemistry. nih.govacs.org

Complete Active Space Second-Order Perturbation Theory (CASPT2): While DFT is excellent for ground-state properties, it can be less reliable for describing electronically excited states or situations with significant static correlation (i.e., where multiple electronic configurations are nearly degenerate). researchgate.netchemrxiv.org CASPT2 is a high-level, multi-reference method that provides a more accurate description of such systems. chemrxiv.org It would be the method of choice for quantitatively studying the n→π* and π→π* excited states of the aldehyde group in this compound, predicting their energies with high accuracy, and investigating potential photochemical reaction pathways. researchgate.netchemrxiv.org

Applications of 3 Cyclopropyl 2 Methylpropanal As a Versatile Synthetic Building Block

Construction of Complex Molecular Architectures

The strategic placement of a reactive aldehyde and a strained cyclopropane (B1198618) ring within 3-cyclopropyl-2-methylpropanal theoretically allows for its use in the construction of complex molecular frameworks. The aldehyde can serve as a handle for chain extension or cyclization reactions, while the cyclopropyl (B3062369) group can participate in ring-opening or rearrangement reactions to introduce structural complexity. Despite this potential, a thorough search of the scientific literature did not yield specific examples or detailed studies where this compound has been explicitly used as a key starting material for the synthesis of complex molecular architectures. General methodologies for utilizing cyclopropane derivatives in synthesis are well-established, but their direct application to this specific aldehyde is not detailed.

Precursor for Bioactive Molecules and Natural Product Synthesis

Cyclopropane rings are present in a variety of bioactive molecules and natural products, often contributing to their unique biological activities and conformational rigidity. While it is plausible that this compound could serve as a precursor to such molecules, there is a notable absence of published research demonstrating its direct use in the total synthesis of natural products or the development of new bioactive compounds. The synthesis of cyclopropane-containing natural products is a well-documented field, but the specific role of this compound in these synthetic endeavors is not reported.

Role in the Synthesis of Strained Carbocyclic and Heterocyclic Systems

Utility in Stereoselective Carbon-Carbon Bond Forming Reactions

The presence of a chiral center at the 2-position of this compound suggests its potential utility in stereoselective carbon-carbon bond-forming reactions. The existing stereocenter could direct the stereochemical outcome of subsequent reactions, leading to the formation of new stereocenters with high selectivity. Aldol (B89426) reactions, for example, could proceed with facial selectivity dictated by the adjacent chiral center. Despite these theoretical possibilities, the scientific literature lacks specific studies and data tables detailing the stereoselective C-C bond-forming reactions of this compound.

Development of Novel Chiral Auxiliaries and Ligands for Asymmetric Synthesis

Chiral molecules derived from readily available starting materials are highly valuable in asymmetric synthesis. While this compound possesses a chiral center and could potentially be derivatized to form novel chiral auxiliaries or ligands, there is no evidence in the scientific literature of its use for this purpose. The development of new chiral ligands and auxiliaries is an active area of research, but the contribution of this compound to this field has not been documented.

Strategies for C-C Bond Cleavage in Advanced Synthesis

The carbon-carbon bonds of the cyclopropane ring in this compound are susceptible to cleavage under various conditions, providing a powerful tool for synthetic chemists to generate linear or more complex acyclic structures. This C-C bond cleavage can be initiated by transition metals, acids, or radical initiators, leading to a variety of useful transformations. While the C-C bond cleavage of cyclopropanes is a well-established synthetic strategy, specific methodologies and detailed research findings for the selective cleavage of the cyclopropane ring in this compound are not described in the available literature.

Environmental and Biochemical Aspects of Aldehyde Compounds with Structural Analogy to 3 Cyclopropyl 2 Methylpropanal

Natural Occurrence and Biosynthesis Pathways of Analogous Aldehydes in Biological Systems

Aldehydes are widely distributed in nature, contributing to the flavors and aromas of many foods and the scents of plants. libretexts.orgcreative-proteomics.com Structurally analogous branched aldehydes, such as 2-methylpropanal and 2- and 3-methylbutanal, are well-known flavor compounds in numerous fermented and heat-treated food products. nih.gov

The biosynthesis of these branched-chain aldehydes in biological systems, particularly in microorganisms and plants, often originates from the catabolism of amino acids. creative-proteomics.comnih.gov For instance, the amino acid valine can be broken down to produce isobutyraldehyde (2-methylpropanal), which contributes to fruity aromas. creative-proteomics.com This conversion is a key step in the Ehrlich pathway, a metabolic route found in yeast and other microbes. nih.gov

The biosynthesis of the cyclopropane (B1198618) motif, a key feature of 3-cyclopropyl-2-methylpropanal, is also a well-established process in nature. rsc.orgresearchgate.net This unique three-membered ring is found in a diverse array of natural products, including terpenoids, fatty acids, and alkaloids, where it is often crucial for their biological activity. rsc.orgresearchgate.netrsc.org Nature employs several enzymatic strategies to form this strained ring structure, which can be broadly categorized into two main pathways: those that involve carbocationic intermediates and those that proceed through carbanionic intermediates. rsc.orgnih.gov For example, cyclopropane fatty acids, common in bacterial cell membranes, are synthesized via S-adenosyl-methionine (SAM)-dependent methylation of unsaturated fatty acid precursors. nih.gov While a direct biosynthetic pathway for this compound is not prominently documented, the existence of distinct enzymatic machinery for both branched-chain aldehyde formation and cyclopropane ring synthesis suggests potential, albeit complex, routes for its natural occurrence.

Several common aldehydes are found across plant and animal kingdoms, playing various biological roles. creative-proteomics.com

Examples of Naturally Occurring Aldehydes

| Compound Name | Natural Source / Origin | Biological Significance |

|---|---|---|

| cis-3-Hexenal | Freshly cut grass, many plants | Contributes to the characteristic "green" aroma; involved in plant defense signaling. creative-proteomics.com |

| Benzaldehyde | Almonds, apricots | Provides the characteristic almond scent; used in food and fragrance industries. creative-proteomics.comorientjchem.org |

| Acetaldehyde | Byproduct of alcohol metabolism in animals | An intermediate in cellular metabolism; toxic at high concentrations. creative-proteomics.com |

| Formaldehyde | Natural byproduct of amino acid metabolism | A fundamental one-carbon unit in various metabolic processes. creative-proteomics.com |

| Vanillin | Vanilla beans | Responsible for the characteristic scent and flavor of vanilla. libretexts.org |

Environmental Fate and Atmospheric Transformations of Branched Aldehydes

Aldehydes are introduced into the atmosphere from a variety of sources. Biogenic sources include direct emissions from vegetation, while anthropogenic sources largely involve incomplete combustion of fossil fuels and biomass. copernicus.orgresearchgate.net Significant amounts of aldehydes are also formed in the atmosphere as secondary products from the photochemical oxidation of other volatile organic compounds (VOCs). epa.govcopernicus.orgnasa.gov

Once in the troposphere, the environmental fate of aldehydes is primarily dictated by two key processes: photolysis (degradation by sunlight) and oxidation by hydroxyl (OH) radicals. copernicus.orgresearchgate.net

Reaction with OH Radicals : This is generally the predominant atmospheric loss process for linear-chain aldehydes. researchgate.net

Photolysis : For branched-chain aldehydes, photolysis can be a dominant degradation pathway, often competing with the OH radical reaction. researchgate.net

Nighttime Chemistry : During the night, reactions with the nitrate radical (NO₃) become a significant removal pathway. copernicus.org

The atmospheric lifetime of most aldehydes is relatively short, typically on the order of hours. copernicus.org However, their high reactivity means they play a crucial role in atmospheric chemistry. The oxidation of aldehydes can lead to the formation of peroxyacyl nitrates (PANs), ozone, and other components of photochemical smog. epa.gov Furthermore, the oxidation of longer-chain aldehydes is now understood to produce highly oxygenated organic molecules (HOMs) that are key precursors in the formation of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. copernicus.org

Enzymatic Metabolism and Bioremediation of Aldehydic Compounds

Due to the reactivity and potential toxicity of aldehydes, organisms possess efficient enzymatic systems to metabolize them. uniupo.ittandfonline.com The primary enzymes involved in this detoxification are aldehyde dehydrogenases (ALDHs), which catalyze the NAD(P)+ dependent oxidation of aldehydes into their corresponding, less reactive carboxylic acids. nih.govfebscongress.org Other important enzyme families include:

Aldehyde Oxidoreductases (AORs) : These enzymes also catalyze the conversion of an aldehyde to a carboxylic acid and exhibit a broad substrate spectrum, acting on short-chain, branched-chain, and aromatic aldehydes. nih.gov

Alcohol Dehydrogenases (ADHs) : These enzymes can catalyze the reversible reduction of aldehydes to alcohols. nih.govnih.gov

These enzymatic pathways are central to maintaining low intracellular concentrations of aldehydes derived from processes like lipid peroxidation. nih.gov

The capacity of microorganisms to metabolize aldehydes forms the basis of bioremediation, a sustainable technology for treating aldehyde-contaminated wastewater from industries such as pharmaceuticals and chemical manufacturing. teamonebiotech.comteamonebiotech.com High concentrations of aldehydes like formaldehyde and glutaraldehyde can be toxic to the microbial consortia in conventional wastewater treatment plants. teamonebiotech.comteamonebiotech.com

Bioremediation strategies often involve bioaugmentation , the process of adding specialized, aldehyde-degrading microbial strains to the treatment system. teamonebiotech.comteamonebiotech.com Laboratory-tested cultures containing strains of Pseudomonas putida, Bacillus subtilis, and Rhodococcus sp. have demonstrated high tolerance and metabolic capability towards aldehydes. teamonebiotech.com By introducing these microbes, the efficiency of biological treatment is restored, leading to the effective degradation of aldehydes without producing secondary pollutants. teamonebiotech.com Algae have also been explored for their potential in the bioremediation of organic pollutants. journalissues.org

Microorganisms Used in Aldehyde Bioremediation

| Microbial Genus | Role in Bioremediation |

|---|---|

| Pseudomonas | Known for its metabolic versatility and ability to degrade a wide range of organic compounds, including various aldehydes. teamonebiotech.com |

| Bacillus | Spore-forming bacteria that are robust and can survive harsh industrial wastewater conditions while metabolizing aldehydes. teamonebiotech.com |

| Rhodococcus | Possesses diverse enzymatic pathways, enabling the degradation of complex and toxic organic molecules like aldehydes. teamonebiotech.com |

Ecological Roles and Information Transmission via Volatile Aldehydes

In both terrestrial and aquatic ecosystems, volatile aldehydes function as critical "infochemicals" or semiochemicals, mediating interactions within and between species. tandfonline.comresearchgate.net These chemical signals are broadly classified based on the nature of the interaction.

Pheromones : These are chemical signals that mediate interactions between individuals of the same species. alfa-chemistry.comomri.org Aldehydes are common components of insect sex pheromones. alfa-chemistry.comnih.gov For example, (Z)-11-hexadecenal is a key pheromone component for the moth Chloridea virescens. nih.gov These compounds are highly specific and are widely used in pest management for monitoring and trapping. alfa-chemistry.comlabinsights.nl

Allelochemicals : These are signals that transmit information between different species. omri.org They can be further categorized:

Kairomones : These benefit the receiver of the signal. For instance, volatile aldehydes released from a host plant can act as a kairomone, guiding an herbivorous insect to its food source. tandfonline.comresearchgate.net

Allomones : These benefit the emitter, such as a defensive compound that repels a predator or herbivore. omri.org Volatile aldehydes released by wounded diatoms in aquatic systems can act as defensive allomones against copepod grazers. tandfonline.comresearchgate.net

Synomones : These benefit both the emitter and receiver. Floral scents, often containing aldehydes, attract pollinators, a classic example of a synomone-mediated interaction. mdpi.com

Volatile aldehydes are also integral to plant defense mechanisms. When a plant is damaged by an herbivore, it can release a blend of volatiles, including aldehydes. creative-proteomics.comtandfonline.com These signals can have a dual effect: directly deterring the herbivore and indirectly defending the plant by attracting natural enemies (parasitoids or predators) of the attacking herbivore, a phenomenon known as a "tritrophic interaction". tandfonline.comresearchgate.net

Q & A

Basic: What are the established synthetic routes for 3-cyclopropyl-2-methylpropanal, and how can reaction conditions be optimized?

Methodological Answer:

- Step 1 : Start with cyclopropane-containing precursors, such as cyclopropylmethyl ketones or alcohols. For example, oxidize 3-cyclopropyl-2-methylpropanol using pyridinium chlorochromate (PCC) under anhydrous conditions to preserve the aldehyde group .

- Step 2 : Optimize reaction conditions by testing solvents (e.g., dichloromethane vs. toluene) and temperatures (0–25°C). Monitor progress via TLC or GC-MS to avoid over-oxidation.

- Step 3 : Purify via fractional distillation (bp ~180–220°C, inferred from analogous aldehydes ). Confirm purity using NMR (δ 9.5–10 ppm for aldehyde proton) and FT-IR (strong C=O stretch ~1720 cm⁻¹).

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Step 1 : Use GC-MS to assess purity (>95% by area normalization) and detect volatile impurities .

- Step 2 : Acquire ¹H/¹³C NMR spectra to confirm the aldehyde group (δ 9.8–10.0 ppm for ¹H; δ 190–200 ppm for ¹³C) and cyclopropyl protons (δ 0.5–1.5 ppm, multiplet splitting) .

- Step 3 : Validate stereochemical stability via polarimetry (if chiral centers exist) or HPLC with chiral columns .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

- Step 1 : Perform DFT calculations (e.g., B3LYP/6-31G*) to map the electron density of the aldehyde group and cyclopropane ring. High electrophilicity at the carbonyl carbon predicts reactivity with amines or Grignard reagents .

- Step 2 : Simulate transition states for steric effects caused by the cyclopropyl group. Compare activation energies for reactions with bulkier nucleophiles (e.g., tert-butylamine vs. methylamine) .

- Step 3 : Validate predictions experimentally using kinetic studies (e.g., UV-Vis monitoring of imine formation rates) .

Advanced: What strategies are effective for investigating the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Step 1 : Screen against target enzymes (e.g., dehydrogenases or oxidases) using fluorescence-based assays (e.g., NADH depletion for alcohol dehydrogenases) .

- Step 2 : Perform docking studies (AutoDock Vina) to identify binding poses, focusing on interactions between the aldehyde group and catalytic residues .

- Step 3 : Confirm reversible vs. irreversible inhibition via pre-incubation experiments and SDS-PAGE analysis for covalent adduct formation .

Data Contradiction: How should researchers resolve discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

- Step 1 : Cross-validate data using multiple techniques (e.g., NMR, IR, and X-ray crystallography if crystalline derivatives exist) .

- Step 2 : Compare solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and concentration-dependent shifts .

- Step 3 : Consult CAS Common Chemistry or PubChem for consensus data, ensuring alignment with IUPAC naming conventions .

Safety: What are the critical handling and storage protocols for this compound?

Methodological Answer:

- Step 1 : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Use amber glass vials to avoid light-induced degradation .

- Step 2 : Handle in a fume hood with PPE (nitrile gloves, goggles) due to potential respiratory irritation (H335) and skin sensitivity (H315) .

- Step 3 : Neutralize spills with sodium bisulfite to reduce the aldehyde to a less volatile alcohol .

Literature Review: What are best practices for locating peer-reviewed data on this compound?

Methodological Answer:

- Step 1 : Use CAS Registry Number searches in SciFinder or Reaxys to bypass ambiguous nomenclature .

- Step 2 : Filter for "synthetic methods" or "spectroscopic data" in databases like PubMed Central or ACS Publications, avoiding non-peer-reviewed sources (e.g., vendor catalogs) .

- Step 3 : Cross-reference Landolt-Börnstein for thermodynamic properties (e.g., enthalpy of formation) .

Application: How can this compound serve as a precursor in drug discovery?

Methodological Answer:

- Step 1 : Functionalize the aldehyde group via reductive amination to generate cyclopropyl-containing amines (e.g., antiviral agents) .

- Step 2 : Incorporate into multicomponent reactions (Ugi, Passerini) to create diverse heterocyclic libraries .

- Step 3 : Evaluate pharmacokinetics (e.g., metabolic stability in liver microsomes) to prioritize lead compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.